molecular formula C23H32O6 B578900 (1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde CAS No. 143-58-8

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde

Cat. No.: B578900
CAS No.: 143-58-8
M. Wt: 404.503
InChI Key: QUCYJAWFAZSEKK-CTEJYYBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is a cardiac glycoside, a type of compound known for its potent effects on the heart. It is derived from the plant Strophanthus, which has been traditionally used for its medicinal properties. This compound is structurally similar to other cardiac glycosides like ouabain and digoxin, and it exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isostrophanthidin typically involves the extraction of strophanthidin from the Strophanthus plant, followed by chemical modifications. The key steps include:

Industrial Production Methods

Industrial production of isostrophanthidin follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products

Mechanism of Action

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making isostrophanthidin a potent cardiotonic agent . Additionally, it can induce apoptosis in cancer cells by promoting TRAIL-DR5 signaling and activating caspases .

Comparison with Similar Compounds

Similar Compounds

    Strophanthidin: The parent compound from which isostrophanthidin is derived.

    Ouabain: Another cardiac glycoside with similar effects on the heart.

    Digoxin: A well-known cardiac glycoside used in the treatment of heart failure.

Uniqueness

(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike strophanthidin, isostrophanthidin has a saturated side chain, which affects its activity and potency . Compared to ouabain and digoxin, isostrophanthidin has a different binding affinity for the sodium-potassium ATPase pump, leading to variations in its therapeutic and toxic effects .

Properties

CAS No.

143-58-8

Molecular Formula

C23H32O6

Molecular Weight

404.503

InChI

InChI=1S/C23H32O6/c1-20-6-3-16-17(4-8-22(27)11-13(25)2-7-21(16,22)12-24)23(20)9-5-15(20)14-10-18(26)28-19(14)29-23/h12-17,19,25,27H,2-11H2,1H3/t13-,14+,15+,16-,17+,19?,20+,21-,22-,23-/m0/s1

InChI Key

QUCYJAWFAZSEKK-CTEJYYBPSA-N

SMILES

CC12CCC3C(C14CCC2C5CC(=O)OC5O4)CCC6(C3(CCC(C6)O)C=O)O

Origin of Product

United States

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